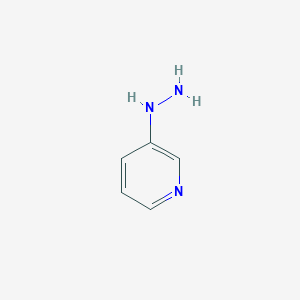![molecular formula C5H7N3 B1311399 1,4,5,6-四氢吡咯并[3,4-c]吡唑 CAS No. 769895-06-9](/img/structure/B1311399.png)
1,4,5,6-四氢吡咯并[3,4-c]吡唑
描述
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential as a scaffold for drug development. This compound is characterized by a bicyclic structure consisting of a pyrrole ring fused to a pyrazole ring. It has been identified as a potent inhibitor of various kinases, making it a valuable candidate for anticancer research .
科学研究应用
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Medicine: Due to its kinase inhibitory properties, it is being explored as a potential anticancer agent.
作用机制
Target of Action
The primary target of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is the Aurora kinases . Aurora kinases are a small family of three closely related Ser/Thr protein kinases, namely, Aurora-A, -B, and -C . They play a crucial role in cell cycle regulation during mitosis or meiosis .
Mode of Action
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole interacts with Aurora kinases by inhibiting their activity . This compound shows low nanomolar potency against these anticancer kinase targets .
Biochemical Pathways
The inhibition of Aurora kinases affects major mitotic events such as centrosome maturation and separation, mitotic spindle assembly, chromosome separation, and cytokinesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where Aurora kinases are often overexpressed .
Pharmacokinetics
These properties contribute to its bioavailability and efficacy in in vivo tumor models .
Result of Action
The inhibition of Aurora kinases by 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole leads to high antiproliferative activity on different cancer cell lines . It also demonstrates significant tumor growth inhibition in different animal tumor models .
Action Environment
For safety, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
生化分析
Biochemical Properties
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole plays a crucial role in biochemical reactions, primarily as an inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that are essential for cell division. 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole interacts with these kinases by binding to the ATP-binding pocket, thereby inhibiting their activity. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular processes .
Cellular Effects
The effects of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis. This is achieved through the inhibition of Aurora kinases, which are overexpressed in many types of cancer . Furthermore, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . The compound also influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the ATP-binding pocket of Aurora kinases, leading to their inhibition . This binding prevents the phosphorylation of downstream substrates, which are necessary for the progression of mitosis. Additionally, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can inhibit other kinases involved in cell signaling pathways, thereby affecting various cellular functions . The compound also modulates gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time due to the development of resistance mechanisms in some cell lines .
Dosage Effects in Animal Models
The effects of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can induce toxic effects, including weight loss, organ damage, and hematological abnormalities . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is involved in several metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes catalyze the oxidation of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, leading to the formation of various metabolites . Some of these metabolites retain biological activity and contribute to the compound’s overall effects . Additionally, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cell, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is critical for its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with target proteins and enzymes . The localization of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . For example, phosphorylation of the compound can enhance its nuclear localization, thereby increasing its efficacy in inhibiting nuclear kinases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and interaction with biological targets.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups .
相似化合物的比较
- 1,4,5,6-Tetrahydropyrrolo[3,4-b]pyrazole
- Pyrrolo[3,4-c]pyrazole derivatives
- Pyrrolo[1,2-a]pyrazine
Uniqueness: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole stands out due to its specific structural features that confer high affinity and selectivity for kinase inhibition. Compared to similar compounds, it exhibits a favorable pharmacokinetic profile and potent antiproliferative activity against a broad range of cancer cell lines .
属性
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRWHBCQJCUBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole scaffold interact with its biological targets and what are the downstream effects?
A: Research has shown that derivatives of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can act as potent and selective inhibitors of Aurora kinases [, ]. These enzymes play a crucial role in cell cycle regulation, particularly in mitosis. By inhibiting Aurora kinases, these compounds interfere with cell division and proliferation, leading to antitumor activity [, ].
Q2: What is the structural characterization of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole?
A: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound with a bicyclic structure. While the exact molecular formula and weight depend on specific substitutions, the core structure consists of a pyrrole ring fused to a pyrazole ring. Specific spectroscopic data like FT-IR can be found in research articles focusing on the synthesis and characterization of these compounds [, ].
Q3: How does modifying the structure of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole affect its biological activity?
A: Structure-activity relationship (SAR) studies have revealed that substitutions on the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole core significantly influence its biological activity. For example, introducing a 5-phenylacetyl group led to enhanced Aurora kinase inhibition and antiproliferative activity in a series of derivatives []. Similarly, 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles emerged as potent CDK2 inhibitors [].
Q4: Have any computational chemistry studies been conducted on 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?
A4: While specific computational details are not provided in the provided abstracts, it is highly likely that computational chemistry approaches, such as molecular docking and QSAR modeling, have been employed to study 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives. These methods can provide valuable insights into the binding mode of these compounds with their targets and guide further optimization efforts.
Q5: What is known about the stability and formulation of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?
A5: Information about the stability and formulation of these compounds would be specific to each derivative and its intended application. Strategies to improve stability, solubility, or bioavailability would be developed during the drug development process, if deemed necessary.
Q6: What analytical methods and techniques are used to characterize and quantify 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?
A: Researchers utilize various analytical techniques for the characterization and quantification of these compounds. These techniques may include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) []. The specific methods employed depend on the research question and the properties of the specific derivative being studied.
Q7: What is known about the in vitro and in vivo efficacy of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?
A: Research indicates that certain 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives exhibit potent antiproliferative activity against various cancer cell lines in vitro [, ]. Furthermore, promising in vivo efficacy has been observed in tumor models, highlighting their therapeutic potential [].
Q8: Are there any known toxicological concerns associated with 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?
A8: Specific toxicological data are not available in the provided abstracts. Thorough toxicological assessments are essential components of the drug development process and are typically conducted to determine the safety profile of any new chemical entity before human use.
Q9: What is the historical context and major milestones in the research of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole?
A: While specific historical details about this specific scaffold are not available, the provided research highlights its emergence as a promising scaffold for developing kinase inhibitors, particularly targeting Aurora kinases and CDK2 [, , ].
Q10: Are there any cross-disciplinary applications of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?
A: While the primary focus of research on 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives appears to be within the realm of medicinal chemistry and drug discovery, their unique structure and properties might hold potential for applications in other fields. For instance, their metal-binding properties, as evidenced by the formation of cobalt(II) and copper(II) complexes [], could be further explored for applications in materials science or catalysis. Further investigation and interdisciplinary collaborations are needed to fully explore these possibilities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


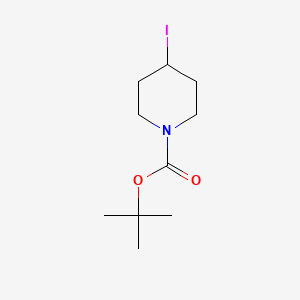
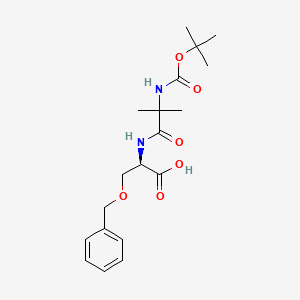
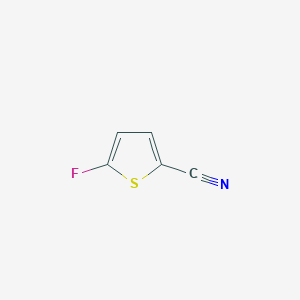
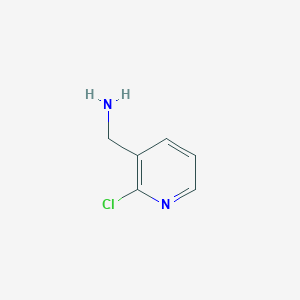
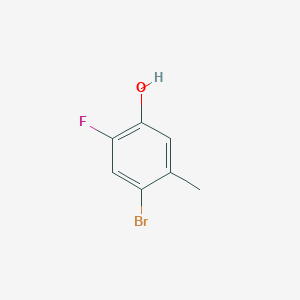
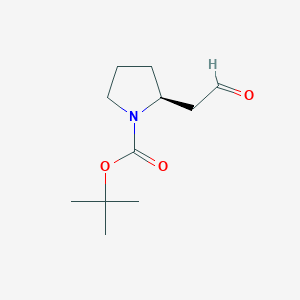





![2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid](/img/structure/B1311346.png)
